molecular formula C13H8F3N3O4 B11057945 5-hydroxy-1-phenyl-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione

5-hydroxy-1-phenyl-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione

Cat. No.: B11057945
M. Wt: 327.21 g/mol
InChI Key: FDUAZTXCKBNRLW-UHFFFAOYSA-N
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Description

5-hydroxy-1-phenyl-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and a pyrrolo[2,3-d]pyrimidine core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1-phenyl-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione typically involves multicomponent reactions. One common method involves the reaction of salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one in dimethyl sulfoxide (DMSO) at ambient temperature . This reaction yields the desired compound with good efficiency and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1-phenyl-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The trifluoromethyl and phenyl groups can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-hydroxy-1-phenyl-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hydroxy-1-phenyl-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators . Additionally, the compound’s ability to interact with cellular receptors and signaling molecules can modulate various biological processes, such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-1-phenyl-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in drug development and other applications where these properties are advantageous.

Properties

Molecular Formula

C13H8F3N3O4

Molecular Weight

327.21 g/mol

IUPAC Name

5-hydroxy-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4,6-trione

InChI

InChI=1S/C13H8F3N3O4/c14-13(15,16)12(23)7-8(17-10(12)21)19(11(22)18-9(7)20)6-4-2-1-3-5-6/h1-5,23H,(H,17,21)(H,18,20,22)

InChI Key

FDUAZTXCKBNRLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)O

Origin of Product

United States

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